molecular formula C9H9ClN4 B13679068 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13679068
M. Wt: 208.65 g/mol
InChI Key: SWHJQMRLNPBERX-UHFFFAOYSA-N
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Description

5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through cyclization to form the triazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its versatility and reactivity make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the amino and chloro-methylphenyl groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-5-2-3-6(4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

SWHJQMRLNPBERX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl

Origin of Product

United States

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